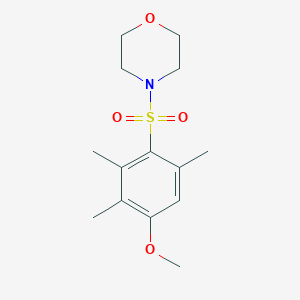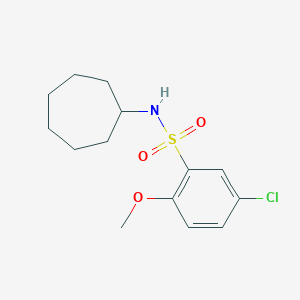
5-Chloro-8-(tosyloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-(tosyloxy)quinoline, also known as CTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. CTQ has been synthesized using various methods and has shown promising results in various research applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-(tosyloxy)quinoline is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. 5-Chloro-8-(tosyloxy)quinoline has also been shown to interact with DNA, potentially leading to DNA damage and cell death.
Biochemical and Physiological Effects:
5-Chloro-8-(tosyloxy)quinoline has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, leading to changes in cellular signaling pathways. 5-Chloro-8-(tosyloxy)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 5-Chloro-8-(tosyloxy)quinoline.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-8-(tosyloxy)quinoline in lab experiments is its high selectivity for certain enzymes, which can help researchers target specific cellular pathways. Additionally, 5-Chloro-8-(tosyloxy)quinoline is relatively easy to synthesize and has shown low toxicity in preliminary studies. However, one limitation of using 5-Chloro-8-(tosyloxy)quinoline is its potential for off-target effects, which could lead to unintended consequences in cellular signaling pathways.
Zukünftige Richtungen
There are many potential future directions for research on 5-Chloro-8-(tosyloxy)quinoline. One area of interest is the development of new drugs based on 5-Chloro-8-(tosyloxy)quinoline for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-(tosyloxy)quinoline and its effects on cellular signaling pathways. Researchers may also investigate the use of 5-Chloro-8-(tosyloxy)quinoline as a fluorescent probe for monitoring enzyme activity in live cells. Overall, 5-Chloro-8-(tosyloxy)quinoline shows great promise as a tool for scientific research and drug development.
Synthesemethoden
The synthesis of 5-Chloro-8-(tosyloxy)quinoline involves the reaction of 5-chloroquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 5-Chloro-8-(tosyloxy)quinoline as a white solid. Other methods of synthesis include the use of different sulfonyl chlorides and bases.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-(tosyloxy)quinoline has been studied for its potential use as a fluorescent probe for monitoring the activity of enzymes such as protein kinases. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as the human neutrophil elastase. 5-Chloro-8-(tosyloxy)quinoline has been used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Eigenschaften
Produktname |
5-Chloro-8-(tosyloxy)quinoline |
|---|---|
Molekularformel |
C16H12ClNO3S |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
(5-chloroquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-4-6-12(7-5-11)22(19,20)21-15-9-8-14(17)13-3-2-10-18-16(13)15/h2-10H,1H3 |
InChI-Schlüssel |
VWPVTHBZBFRVSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



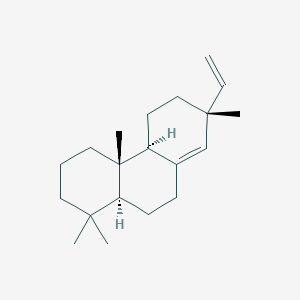

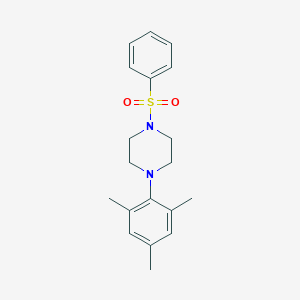
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

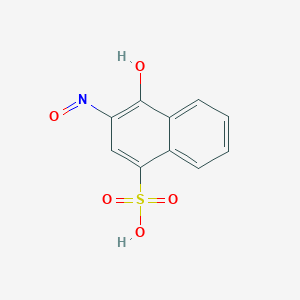

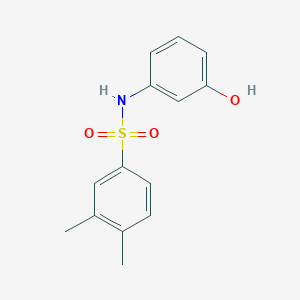
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
